Fencamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

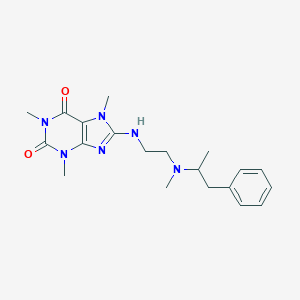

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTADBTVZXKSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276158, DTXSID20872049 | |

| Record name | Fencamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28947-50-4 | |

| Record name | Fencamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28947-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fencamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fencamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fencamine's Mechanism of Action on the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine (FCF) is a psychostimulant compound belonging to the norcamphane class. Its mechanism of action, particularly its interaction with the dopamine transporter (DAT), is of significant interest for understanding its pharmacological profile and for the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound's core mechanism at the DAT, synthesizing available data from in vitro studies. It details its primary role as a dopamine uptake inhibitor, contrasting it with classic stimulants like d-amphetamine. This document includes a summary of pharmacological data, detailed experimental methodologies for key assays, and visualizations of the molecular mechanism and experimental workflows.

Core Mechanism of Action at the Dopamine Transporter

The dopamine transporter is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft back into the neuron.[1] This process terminates the dopamine signal. Psychostimulants typically interact with DAT in one of two ways: they either block the transporter, preventing dopamine reuptake, or they act as substrates for the transporter, leading to reverse transport (efflux) of dopamine into the synapse.[1]

In vitro studies have elucidated that this compound's primary mechanism of action at the dopamine transporter is the inhibition of dopamine uptake .[2] Its pharmacological profile is more akin to that of a "pure" uptake inhibitor, such as nomifensine, rather than a dopamine-releasing agent like d-amphetamine.[2]

Key findings from studies using rat corpus striatum and substantia nigra tissues indicate:

-

Potent Uptake Inhibition: this compound effectively blocks the reuptake of dopamine into synaptosomes.[2]

-

Weak Releasing Properties: Compared to d-amphetamine, this compound demonstrates significantly weaker dopamine-releasing activity.[2] Studies have shown it to be roughly 10 times less active as a dopamine releaser in striatal slices, at concentrations where it almost completely blocks dopamine uptake.[2]

-

Lack of MAO Inhibition: Unlike d-amphetamine, this compound does not inhibit monoamine oxidase (MAO), an enzyme responsible for dopamine degradation.[2]

This distinction is critical, as dopamine releasers and uptake inhibitors can have different behavioral and neurochemical effects. While both increase synaptic dopamine, the dynamics of this increase and the intracellular consequences differ significantly.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound in comparison to other relevant psychostimulants. Precise IC50 and Ki values for this compound were not explicitly stated in the reviewed literature abstracts.

| Compound | Target | Assay Type | Value | Species | Tissue/System | Reference |

| This compound | DAT | Dopamine Uptake Inhibition | IC50: Not explicitly stated | Rat | Synaptosomes | [2] |

| This compound | DAT | Dopamine Release | ~10x less active than d-amphetamine | Rat | Striatal Slices | [2] |

| d-Amphetamine | DAT | Dopamine Release | - | Rat | Striatal Slices | [2] |

| Nomifensine | DAT | Dopamine Uptake Inhibition | - | Rat | Synaptosomes | [2] |

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the primary mechanism of this compound at the presynaptic dopamine nerve terminal.

Detailed Experimental Protocols

While the exact protocols from the original this compound studies are not available in the reviewed literature, this section provides detailed, representative methodologies for the key experiments used to characterize compounds like this compound.

Protocol: [³H]-Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures a compound's ability to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

-

Sacrifice male Wistar rats via cervical dislocation and rapidly dissect the corpus striatum on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing 4 mM HEPES. Homogenization is performed with a motor-driven Teflon-glass homogenizer (e.g., 10-12 gentle strokes at 800 rpm).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Discard the supernatant and resuspend the P2 pellet in a suitable volume of ice-cold uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose).

-

Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

2. Uptake Assay:

-

In 1.5 mL microcentrifuge tubes, pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) for 10 minutes at 37°C with various concentrations of this compound (or vehicle for control).

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine (e.g., 10-20 nM).

-

Allow the reaction to proceed for a short duration (e.g., 3-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Immediately wash the filters three times with 5 mL of ice-cold uptake buffer to remove unbound radioligand.

-

Non-specific uptake is determined in parallel incubations containing a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific uptake by subtracting non-specific counts from total counts.

-

Plot the percentage of inhibition of specific [³H]-dopamine uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific uptake) using non-linear regression analysis.

Protocol: Superfusion Assay for [³H]-Dopamine Release from Rat Striatal Slices

This assay measures a compound's ability to evoke the release of pre-loaded radiolabeled dopamine from brain tissue slices.

1. Tissue Preparation and Loading:

-

Prepare 300 µm thick coronal slices of rat corpus striatum using a McIlwain tissue chopper.

-

Pre-incubate the slices for 30 minutes at 37°C in oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer buffer.

-

Load the slices with dopamine by incubating them for 30 minutes in fresh buffer containing a low concentration of [³H]-dopamine (e.g., 0.1 µM).

-

After loading, wash the slices with fresh buffer to remove excess unbound radiolabel.

2. Superfusion:

-

Transfer individual slices to superfusion chambers (typically 0.5-1.0 mL volume).

-

Superfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.

-

Collect superfusate fractions at regular intervals (e.g., every 2-5 minutes).

-

After a stable baseline of spontaneous [³H]-dopamine outflow is established (e.g., after 30-60 minutes), switch to a buffer containing the test compound (this compound or d-amphetamine at various concentrations) for a defined period (e.g., 10-15 minutes).

-

Following drug exposure, switch back to the drug-free buffer and continue collecting fractions to monitor the return to baseline.

-

At the end of the experiment, solubilize the tissue slice to determine the total remaining radioactivity.

3. Data Analysis:

-

Measure the radioactivity in each superfusate fraction and in the solubilized tissue using liquid scintillation counting.

-

Express the radioactivity in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period (fractional release).

-

Drug-evoked release is calculated as the total increase in fractional release above the spontaneous baseline during and after drug administration.

-

Compare the release evoked by this compound to that evoked by a standard releaser like d-amphetamine to determine relative activity.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical [³H]-Dopamine Uptake Inhibition Assay.

Conclusion

The available evidence strongly indicates that this compound's primary mechanism of action on the dopaminergic system is the inhibition of the dopamine transporter.[2] Its pharmacological profile is characterized by potent dopamine uptake blockade with substantially weaker dopamine-releasing properties when compared to amphetamine-like stimulants.[2] This positions this compound as a classical DAT inhibitor. Understanding this mechanism is fundamental for predicting its neurochemical and behavioral effects and for guiding future research into its therapeutic potential or abuse liability. Further studies are required to establish a complete pharmacological profile, including precise binding affinities (Ki) and uptake inhibition potencies (IC50) at the dopamine transporter.

References

Fencamine: A Comprehensive Technical Guide to its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine, a psychostimulant of the amphetamine class, has been a subject of interest for its unique pharmacological profile. This technical guide provides an in-depth exploration of the chemical synthesis and multifaceted properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its synthesis and mechanism of action. This document synthesizes available scientific literature to present a thorough understanding of this compound, from its molecular structure to its effects on neurotransmitter systems.

Chemical and Physical Properties

This compound, with the IUPAC name N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, is a synthetic compound that shares structural similarities with amphetamines. Its core is a bicyclo[2.2.1]heptane (norbornane) ring system.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Reference |

| This compound (Free Base) | ||

| Molecular Formula | C₁₅H₂₁N | [1] |

| Molecular Weight | 215.33 g/mol | [1] |

| Boiling Point | 128-131 °C at 0.1 mmHg | [1] |

| LogP | 3.2 | [2] |

| Solubility | 2.95e-03 g/L (in water) | [2] |

| This compound Hydrochloride | ||

| Molecular Formula | C₁₅H₂₂ClN | [3] |

| Molecular Weight | 251.79 g/mol | [3] |

| Melting Point | 192 °C | [4] |

| Solubility | Freely soluble in water, ethanol, methanol, chloroform; Slightly soluble in benzene; Practically insoluble in ether. | [5] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While a comprehensive repository of spectra is beyond the scope of this guide, key analytical data can be found in chemical databases. PubChem, for instance, provides mass spectrometry data for this compound, including GC-MS fragmentation patterns.[2]

Chemical Synthesis

The synthesis of this compound is a multi-step process that can be achieved through several pathways. The most commonly cited method involves a Diels-Alder reaction, followed by reduction and ethylation.[1]

Synthesis Pathway Overview

The general synthetic route to this compound is depicted in the workflow diagram below.

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in this compound synthesis.

Step 1: Synthesis of β-Nitrostyrene (Henry Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde in a suitable solvent such as methanol.

-

Addition of Reagents: Add nitromethane and a basic catalyst (e.g., sodium hydroxide or an amine catalyst).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid. The product, β-nitrostyrene, will precipitate and can be collected by filtration. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Diels-Alder Cycloaddition

-

Reaction Setup: In a pressure-resistant reaction vessel, dissolve β-nitrostyrene in a suitable solvent (e.g., toluene or dichloromethane).

-

Addition of Diene: Add freshly distilled cyclopentadiene to the solution.

-

Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will vary depending on the solvent and scale. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting adduct, 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene, can be purified by column chromatography.

Step 3: Reduction of the Nitroalkene Adduct

-

Reaction Setup: Dissolve the Diels-Alder adduct in a suitable solvent like ethanol or acetic acid in a hydrogenation vessel.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or platinum on carbon (Pt/C).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction may require elevated temperature and pressure.

-

Work-up and Purification: Once the reaction is complete (monitored by the cessation of hydrogen uptake), filter the mixture to remove the catalyst. Evaporate the solvent to yield the crude 3-phenylbicyclo[2.2.1]heptan-2-amine. This intermediate can be purified by distillation under reduced pressure or by salt formation and recrystallization.

Step 4: Ethylation of the Amine

-

Reaction Setup: Dissolve the purified 3-phenylbicyclo[2.2.1]heptan-2-amine in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an ethylating agent, such as acetaldehyde, and a reducing agent. A common method is reductive amination using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere.[1]

-

Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst and evaporate the solvent. The resulting crude this compound can be purified by vacuum distillation. For the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ether) and bubble hydrogen chloride gas through the solution to precipitate this compound HCl, which can then be recrystallized.

Pharmacological Properties

This compound is a central nervous system (CNS) stimulant with a primary mechanism of action involving the modulation of catecholaminergic neurotransmission.

Mechanism of Action

This compound acts as an indirect dopamine and norepinephrine agonist.[2][6] Its primary mechanisms include:

-

Reuptake Inhibition: this compound inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse.

-

Neurotransmitter Release: this compound also promotes the release of dopamine and norepinephrine from presynaptic terminals.[6] However, it is noteworthy that this compound is approximately ten times less potent than dexamphetamine in inducing dopamine release.[1]

-

MAO Activity: Unlike amphetamines, this compound does not inhibit monoamine oxidase (MAO) enzymes.[1]

The following diagram illustrates the proposed signaling pathway for this compound's action at a dopaminergic synapse.

Caption: Proposed mechanism of action of this compound at the synapse.

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, with the primary metabolic pathway being N-dealkylation to form N-de-ethylfencamfamine. Other metabolites may be formed through hydroxylation of the phenyl ring or the norbornane structure. The biological half-life of Fencamfamine is approximately 16 hours.[7]

Analytical Methodology

The detection and quantification of this compound in biological matrices are crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

GC-MS Analysis Protocol

The following is a general protocol for the analysis of this compound in urine.

-

Sample Preparation:

-

To a urine sample, add an internal standard.

-

Perform enzymatic hydrolysis to cleave any conjugated metabolites.

-

Adjust the pH of the sample to basic conditions (pH > 9).

-

Extract the analytes using a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for injection.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 280-300°C.

-

MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound in a urine sample.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and properties of this compound. The information presented, including quantitative data, experimental protocols, and visual diagrams, is intended to serve as a valuable resource for the scientific community. Further research into the nuanced pharmacological effects and potential therapeutic applications of this compound and its analogs is warranted and will be aided by the foundational knowledge compiled herein.

References

- 1. Fencamfamin - Wikipedia [en.wikipedia.org]

- 2. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fencamfamine Hydrochloride | C15H22ClN | CID 102773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2240-14-4 CAS MSDS (FENCAMFAMINE HYDROCHLORIDE, DRUG STANDAR D SOLUTION) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. On the mechanism of central stimulation action of fencamfamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-MS and LC-(high-resolution)-MS(n) studies on the metabolic fate and detectability of camfetamine in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro pharmacokinetics and metabolism of Fencamine

An In-Depth Technical Guide on the In Vitro Pharmacokinetics and Metabolism of Fencamine

Introduction

This compound, also known as methamphetaminoethylcaffeine, is a psychostimulant of the amphetamine class.[1] Structurally, it is related to fenethylline and incorporates a caffeine moiety.[1][2] A critical aspect of its pharmacology is its role as a metabolic precursor, or prodrug, to the well-known stimulants amphetamine and methamphetamine.[1][2][3] This biotransformation is of significant interest in clinical and forensic toxicology. Understanding the in vitro pharmacokinetic and metabolic profile of this compound is essential for predicting its in vivo behavior, assessing its potential for drug-drug interactions (DDIs), and interpreting toxicological findings.

This technical guide provides a comprehensive overview of the known and predicted metabolic pathways of this compound, summarizes key in vitro pharmacokinetic parameters, and details the experimental protocols used for their determination. It is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

In Vitro Metabolic Pathways

The biotransformation of this compound is characterized by Phase I reactions that modify its structure, followed by potential Phase II conjugation reactions to facilitate excretion. In vitro studies using systems like hepatic microsomes, S9 fractions, and hepatocytes are crucial for elucidating these pathways.[2][4][5]

Phase I Metabolism

Phase I metabolism of this compound primarily involves enzymatic reactions that unmask or introduce functional groups.

-

N-Dealkylation: This is a major metabolic pathway for this compound.[2] The cleavage of the alkyl group from the nitrogen atom is a key step that leads to the formation of its active metabolites, amphetamine and methamphetamine.[2][3]

-

Hydroxylation: While direct hydroxylation data for this compound is not extensively documented, this pathway is common for its metabolites and structurally related compounds.[2] Aromatic hydroxylation of the amphetamine metabolite, catalyzed by enzymes such as CYP2D6, can produce 4-hydroxyamphetamine.[2]

-

N-Oxidation: Oxidation reactions can occur at the nitrogen atoms, leading to the formation of N-oxides.[2] This is a recognized metabolic route for many amine-containing compounds.[6]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are predicted to undergo Phase II conjugation.

-

Glucuronidation: This is a common conjugation reaction where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite.[7][8] This process significantly increases the water solubility of the metabolites, preparing them for renal or biliary excretion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 28947-50-4 | Benchchem [benchchem.com]

- 3. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]

- 6. Metabolism of amphetamines. Identification of N-oxygenated products by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogues and Derivatives of Fencamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine is a psychostimulant of the amphetamine class, recognized for its unique chemical structure that combines an amphetamine core with a caffeine moiety.[1] As a prodrug, its pharmacological effects are primarily mediated through its active metabolites, amphetamine and methamphetamine.[1][2] This document provides a comprehensive technical overview of this compound, its known structural analogues, and derivatives. It delves into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds. This guide consolidates quantitative data, outlines key experimental methodologies, and visualizes complex biological and experimental processes to serve as a foundational resource for research and development in the field of psychostimulants.

Introduction to this compound

This compound (IUPAC name: 1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione), also known as methamphetaminoethylcaffeine, is a synthetic stimulant developed in the 1960s.[1][3] Structurally, it is closely related to fenethylline, another compound that links a stimulant (amphetamine) to a purine (theophylline).[1][4] this compound's primary mechanism of action is as an indirect dopamine agonist.[4] Upon administration, it undergoes metabolic N-dealkylation to release its active metabolites, amphetamine and methamphetamine, which are responsible for its central nervous system (CNS) stimulant effects.[2][4] These metabolites act by inhibiting the dopamine transporter (DAT) and promoting dopamine release, leading to increased extracellular dopamine concentrations.[3][4]

Pharmacology and Mechanism of Action

The pharmacological activity of this compound is primarily attributable to its metabolites. The parent compound functions as a prodrug, which is metabolized to amphetamine and/or methamphetamine.[1] The core mechanisms include:

-

Dopamine Transporter (DAT) Inhibition: Like other amphetamines, the metabolites of this compound block the reuptake of dopamine from the synaptic cleft, prolonging its action.[4]

-

Dopamine Release: These metabolites also act as substrates for DAT, leading to reverse transport (efflux) of dopamine from the presynaptic neuron into the synapse.[5]

-

Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamines can activate the intracellular G-protein coupled receptor TAAR1. This activation triggers downstream signaling cascades involving Gαs and Gα13 proteins, leading to the activation of Protein Kinase A (PKA) and the small GTPase RhoA, respectively.[6][7] This signaling pathway modulates the activity and trafficking of dopamine transporters.[6]

Unlike some other stimulants, this compound and its metabolites do not appear to inhibit monoamine oxidase (MAO) enzymes.[3][4] Studies on rat brain slices have shown that this compound's in vitro profile is more akin to a pure uptake inhibitor like nomifensine than to d-amphetamine, although it is significantly less potent than dexamphetamine in inducing dopamine release.[3]

Metabolism of this compound

This compound undergoes extensive Phase I biotransformation, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[4] The principal metabolic pathway is N-dealkylation, which cleaves the bond connecting the amphetamine moiety to the ethylamino-caffeine structure, releasing amphetamine and methamphetamine as active metabolites.[2][4][8] Other potential, though less characterized, pathways include hydroxylation and N-oxidation.[4] The resulting polar metabolites are then primed for Phase II conjugation reactions to facilitate excretion.

Structural Analogues and Structure-Activity Relationships (SAR)

Direct SAR studies on a wide range of this compound derivatives are not extensively published. However, by examining related amphetamine and cathinone analogues, key structural determinants of activity can be inferred.[9][10]

-

β-Keto Group: The presence of a β-keto group (as seen in cathinones) generally reduces the potency as a locomotor stimulant compared to the corresponding amphetamine analogue.[9]

-

Phenyl Ring Substitution: A para-chloro substitution on the phenyl ring tends to increase efficacy as a stimulant and enhances potency at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters.[9]

-

N-Alkylation: Increasing the length of the N-alkyl chain can also augment relative potency at SERT.[9]

-

Combined Substitutions: The combination of a para-chloro and an N-ethyl substitution has been shown to reduce the releasing effects at DAT and NET.[9]

These relationships highlight the delicate balance between transporter affinity, selectivity, and functional outcome (i.e., uptake inhibition vs. release).

Quantitative Data for Amphetamine-like Compounds

Specific quantitative data for a homologous series of this compound analogues are scarce in the public domain. The following table summarizes inhibitory constants (IC₅₀) for related substituted phenethylamines at monoamine transporters to provide a comparative context for SAR.

| Compound | Modification | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| Amphetamine | Phenylpropyl-2-amine | 24.8 | 7.3 | 3330 | [9] |

| Methamphetamine | N-methyl-phenylpropyl-2-amine | 24.5 | 39.4 | 4310 | [9] |

| Cathinone | β-keto-amphetamine | 74.4 | 56.4 | 6930 | [9] |

| 4-Chloroamphetamine | para-chloro-amphetamine | 158 | 212 | 267 | [9] |

| MDA | 3,4-Methylenedioxyamphetamine | N/A | N/A | ~1000 (Ki) | [11] |

| MDMA | N-Methyl-3,4-MD-amphetamine | N/A | N/A | >10000 (Ki) | [11] |

Data presented are for reference and were obtained from in vitro assays on rat brain synaptosomes or human cortex binding assays. Direct comparison requires caution due to differing experimental conditions.

Experimental Protocols and Methodologies

Synthesis of Related Compounds

In Vitro Pharmacological Assays

-

Dopamine Release and Uptake Inhibition: The effects of this compound and its analogues on dopaminergic systems are often studied using in vitro models. A common methodology involves using slices of rat brain tissue, particularly from the corpus striatum and substantia nigra.[3][4]

-

Tissue Preparation: Brain slices are prepared and maintained in a temperature-controlled superfusion chamber.

-

Radiolabeling: The slices are incubated with a radiolabeled neurotransmitter, such as [³H]dopamine, to load the presynaptic terminals.

-

Drug Application: The test compound (e.g., this compound) is introduced into the superfusion medium.

-

Sample Collection: Fractions of the superfusate are collected over time.

-

Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting to quantify the release of [³H]dopamine. Uptake inhibition is measured by assessing the ability of the compound to block the reuptake of the radiolabeled neurotransmitter into the tissue.

-

Analytical Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly specific method for identifying and quantifying this compound and its metabolites (amphetamine, methamphetamine) in biological samples like urine or blood.[4]

Conclusion and Future Directions

This compound is a fascinating psychostimulant whose pharmacological profile is defined by its role as a prodrug for amphetamine and methamphetamine. Its unique structure, tethering a stimulant to a purine, places it in a distinct chemical class alongside compounds like fenethylline. While its primary mechanism of action via dopamine transporter modulation is well-understood within the context of amphetamines, a significant knowledge gap exists regarding the specific structure-activity relationships of its direct analogues and derivatives.

Future research should focus on the systematic synthesis and pharmacological evaluation of a series of this compound analogues to elucidate how modifications to both the amphetamine and caffeine moieties influence metabolic stability, potency, and selectivity at monoamine transporters. Such studies would provide invaluable data for the rational design of novel CNS stimulants and contribute to a more profound understanding of the complex pharmacology of this compound class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fencamfamin - Wikipedia [en.wikipedia.org]

- 4. This compound | 28947-50-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Fencamfamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamfamine (FCF) is a psychostimulant of the norcamphane class, originally developed by Merck in the 1960s.[1] While its clinical use is now limited, its distinct neurochemical profile continues to be of interest for comparative pharmacology and drug development. This document provides a comprehensive technical overview of the neurochemical properties of Fencamfamine, detailing its mechanism of action, interaction with monoamine transporters, and metabolic pathways. It includes summaries of quantitative pharmacological data for comparative compounds, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Primary Mechanism of Action

Fencamfamine is classified as an indirect-acting sympathomimetic, exerting its central nervous system stimulant effects primarily through the modulation of dopaminergic and noradrenergic systems.[2][3] Its mechanism is distinct from that of classic amphetamines. While amphetamine primarily acts as a substrate for the dopamine transporter (DAT), inducing transporter-mediated reverse transport (efflux), Fencamfamine's principal mechanism is the inhibition of dopamine and norepinephrine reuptake .[4][5]

Studies on rat brain slices have demonstrated that Fencamfamine acts as an indirect dopamine agonist with a dual mechanism:

-

Dopamine Transporter (DAT) Inhibition: Its primary action is blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration and prolonging the action of synaptic dopamine.[1] In this regard, its profile is considered more similar to that of nomifensine, a pure uptake inhibitor, than to d-amphetamine.[1]

-

Dopamine Release: Fencamfamine does induce dopamine release from presynaptic terminals, but it is significantly less potent in this capacity than d-amphetamine, with studies suggesting it is roughly ten times less active.[4][5]

Unlike amphetamines, Fencamfamine does not inhibit the action of monoamine oxidase (MAO) enzymes, which contributes to its more favorable safety profile.[5] Some research also suggests a potential involvement of opioid receptors in the reinforcing properties of Fencamfamine, as place preference induced by the drug can be blocked by the opioid antagonist naloxone.[4]

Pharmacological Data: Monoamine Transporter Interactions

| Compound | Transporter | Action | Kᵢ (nM) | IC₅₀ (nM) | Species/Assay System |

| Fencamfamine | DAT / NET | Reuptake Inhibitor / Releaser | N/A | Potency similar to d-amphetamine for uptake inhibition [2] | Rat Brain Synaptosomes [2] |

| DAT | Releaser | N/A | ~10x less potent than d-amphetamine for release [5] | Rat Striatal Slices [5] | |

| d-Amphetamine | DAT | Reuptake Inhibitor / Releaser | ~600 | - | Human (HEK Cells)[6] |

| NET | Reuptake Inhibitor / Releaser | ~70-100 | - | Human (HEK Cells)[6] | |

| SERT | Reuptake Inhibitor / Releaser | ~20,000-40,000 | - | Human (HEK Cells)[6] | |

| Cocaine | DAT | Reuptake Inhibitor | ~230 | - | Human (HEK Cells)[6] |

| NET | Reuptake Inhibitor | ~480 | - | Human (HEK Cells)[6] | |

| SERT | Reuptake Inhibitor | ~740 | - | Human (HEK Cells)[6] | |

| Methylphenidate | DAT | Reuptake Inhibitor | ~60 | - | Human (HEK Cells)[6] |

| NET | Reuptake Inhibitor | ~100 | - | Human (HEK Cells)[6] | |

| SERT | Reuptake Inhibitor | ~132,000 | - | Human (HEK Cells)[6] |

N/A: Data not available in the searched literature. Values for comparative compounds are approximate and can vary based on the specific assay conditions.

Visualized Pathways and Workflows

Mechanism of Action at the Dopaminergic Synapse

Caption: Primary action of Fencamfamine at the dopamine transporter (DAT).

General Synthesis Pathway via Diels-Alder Reaction

Caption: Simplified workflow for the synthesis of Fencamfamine.[1]

Experimental Workflow: In Vivo Microdialysis

Caption: Procedural workflow for a typical in vivo microdialysis experiment.[5]

Experimental Workflow: Radioligand Binding Assay

Caption: Logical workflow for a competitive radioligand binding assay.

Metabolic Pathways

The metabolism of Fencamfamine has not been as extensively detailed as that of amphetamines. However, based on its structure and relationship to other phenethylamines, its biotransformation is expected to proceed primarily via Phase I reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Key predicted metabolic reactions include:

-

N-Dealkylation: Removal of the N-ethyl group is a probable metabolic step.

-

Hydroxylation: Addition of hydroxyl (-OH) groups to the phenyl ring (aromatic hydroxylation) or the norbornane structure (aliphatic hydroxylation) is another common metabolic transformation for related compounds.

Detailed Experimental Protocols

Protocol: In Vitro Dopamine Uptake/Release Assay (Synaptosome Preparation)

This protocol is adapted from methodologies used to study the effects of psychostimulants on monoamine transporters.[7]

-

Tissue Preparation:

-

Euthanize male Wistar rats via decapitation.

-

Rapidly dissect the corpus striatum on a cold plate.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the pellet in a Krebs-Ringer buffer, pH 7.4.

-

-

Uptake Inhibition Assay:

-

Aliquot the synaptosomal suspension into microcentrifuge tubes.

-

Pre-incubate the aliquots for 10 minutes at 37°C with varying concentrations of Fencamfamine or a vehicle control.

-

Initiate the uptake reaction by adding a low concentration of [³H]-dopamine.

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters three times with 5 mL of ice-cold buffer.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

-

Dopamine Release Assay (Superfusion):

-

Incubate striatal slices or synaptosomes with [³H]-dopamine for 30 minutes at 37°C to allow for uptake.

-

Transfer the tissue to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a flow rate of 0.5-1.0 mL/min.

-

Collect fractions at 5-minute intervals to establish a stable baseline of spontaneous [³H]-dopamine efflux.

-

After establishing a baseline, switch to a buffer containing a known concentration of Fencamfamine.

-

Continue collecting fractions to measure drug-evoked release.

-

At the end of the experiment, superfuse with a high-potassium buffer to induce depolarization-evoked release, confirming tissue viability.

-

Quantify radioactivity in each fraction and express release as a percentage of total tissue content.

-

Protocol: In Vivo Microdialysis for Extracellular Dopamine

This protocol describes a standard method for measuring neurotransmitter levels in the brain of a freely moving animal.[5][8]

-

Surgical Implantation:

-

Anesthetize a male Sprague-Dawley rat with isoflurane or a ketamine/xylazine mixture.

-

Secure the animal in a stereotaxic frame.

-

Following a midline scalp incision, drill a small burr hole in the skull above the target brain region (e.g., nucleus accumbens or striatum) using coordinates from a stereotaxic atlas.

-

Slowly lower a guide cannula (e.g., 22-gauge) to the desired dorsal-ventral coordinate.

-

Secure the cannula to the skull using dental acrylic and jeweler's screws.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a testing chamber that allows free movement.

-

Gently remove the dummy cannula and insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO) through the guide.

-

Connect the probe's inlet and outlet tubing to a liquid swivel to prevent tangling.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.5 µL/min) using a syringe pump.

-

Allow the system to equilibrate for at least 90-120 minutes.

-

Collect baseline samples every 20 minutes for at least one hour.

-

Administer Fencamfamine (e.g., 3.5 mg/kg, i.p.) or saline vehicle.

-

Continue collecting dialysate samples at 20-minute intervals for 2-3 hours post-injection.

-

Immediately analyze samples or add a stabilizing antioxidant and store at -80°C.

-

-

Neurochemical Analysis:

-

Analyze dopamine and its metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Quantify concentrations by comparing peak heights or areas to those of external standards.

-

Express data as a percentage change from the average baseline concentration.

-

Protocol: Locomotor Activity Assessment

This protocol is a standard method for assessing the stimulant effects of a compound in rodents.

-

Apparatus:

-

Use open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with grids of infrared photobeams to detect horizontal and vertical movements.

-

Place chambers in a sound-attenuated, dimly lit room.

-

-

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment begins.

-

On the test day, administer a single intraperitoneal (i.p.) injection of Fencamfamine (e.g., 3.5 mg/kg) or saline vehicle.

-

Immediately place the animal into the center of the open-field chamber.

-

Record locomotor activity continuously for 60-120 minutes using an automated data collection system.

-

Key parameters to measure include total distance traveled, horizontal beam breaks, vertical beam breaks (rearing), and time spent in the center versus the periphery of the arena.

-

Thoroughly clean the chamber with 70% ethanol between each animal to eliminate olfactory cues.

-

Analyze data by comparing drug-treated groups to vehicle controls using appropriate statistical tests (e.g., ANOVA).

-

References

- 1. Fencamfamin - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New Drugs on the Internet: The Case of Camfetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fencamfamine [bionity.com]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Binge Pattern Cocaine Administration on Dopamine D1 and D2 Receptors in the Rat Brain: AnIn Vivo Study Using Positron Emission Tomography | Journal of Neuroscience [jneurosci.org]

The Historical Development of Fencamfamine: A Technical Overview for Drug Development Professionals

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamfamine, a psychostimulant of the norbornane derivative class, was developed by Merck in the late 1950s and early 1960s.[1] Initially investigated as a milder alternative to amphetamines, it was marketed under brand names such as Glucoenergan and Reactivan for the treatment of depressive daytime fatigue, lack of concentration, and lethargy.[1][2] Its primary mechanism of action is the inhibition of dopamine reuptake, with a secondary, less potent effect on dopamine release.[2][3][4][5] This technical guide provides a comprehensive historical context of Fencamfamine's development, detailing its synthesis, preclinical and clinical investigations, and pharmacodynamic profile for an audience of drug development professionals.

Introduction: The Quest for Novel Psychostimulants

The mid-20th century was a period of intense research and development in the field of psychopharmacology, with a particular focus on central nervous system stimulants. Following the widespread use of amphetamines, pharmaceutical companies sought to develop novel compounds with improved safety and tolerability profiles. It was within this scientific landscape that Fencamfamine (also referred to as fencamfamin) emerged from the research laboratories of E. Merck in Darmstadt, West Germany.[1] The development of Fencamfamine was part of a broader exploration into purine and amphetamine-related structures, aiming to create effective treatments for conditions characterized by fatigue and lethargy.

Synthesis and Chemical Properties

The original synthesis of Fencamfamine was detailed in a German patent filed in 1959 and granted in 1961 to E. Merck.[1] The process involves a Diels-Alder reaction, a cornerstone of organic synthesis, followed by reduction and ethylation steps.

Synthetic Pathway

The synthesis of Fencamfamine can be summarized as follows:

-

Diels-Alder Cycloaddition: The initial step involves the reaction of cyclopentadiene with β-nitrostyrene. This cycloaddition reaction forms the bicyclic norcamphene backbone of the molecule.[2]

-

Reduction: The nitro group and the double bond within the norcamphene derivative are then reduced. This step creates the saturated norcamphane structure and converts the nitro group to a primary amine.[2]

-

Ethylation: The final step is the ethylation of the primary amino group to yield N-ethyl-3-phenyl-norbornan-2-amine, the active Fencamfamine molecule.[2]

Preclinical Pharmacology

The preclinical evaluation of Fencamfamine was crucial in elucidating its mechanism of action and establishing its pharmacological profile as a psychostimulant. These studies primarily focused on its effects on the dopaminergic system, utilizing in vitro and in vivo models.

Mechanism of Action: A Dopamine Reuptake Inhibitor

Fencamfamine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[2][4] This action is complemented by a secondary, weaker effect of promoting dopamine release from presynaptic terminals.[2][3][4] Notably, Fencamfamine is approximately ten times less potent than dexamphetamine in inducing dopamine release.[2][3][4] Unlike amphetamines, Fencamfamine does not inhibit monoamine oxidase (MAO) enzymes.[2][3][4] This profile makes its in vitro effects more comparable to a pure uptake inhibitor like nomifensine rather than a classic releasing agent like d-amphetamine.[2][3]

Quantitative Analysis of Dopaminergic Activity

| Parameter | Finding | Species/Model | Reference |

| Dopamine Release Potency | ~10 times less potent than dexamphetamine | Rat corpus striatum and substantia nigra slices | [2][3][4] |

| Dopamine Reuptake Inhibition | Primary mechanism of action | Rat corpus striatum and substantia nigra slices | [2][3] |

| Monoamine Oxidase (MAO) Inhibition | No significant inhibition | In vitro enzyme assays | [2][3][4] |

Experimental Protocols

3.3.1. In Vitro Dopamine Release and Uptake Assays

The key in vitro experiments that defined Fencamfamine's mechanism of action were conducted using brain tissue preparations from rats.

-

Objective: To determine the effects of Fencamfamine on dopamine release and reuptake in comparison to d-amphetamine and nomifensine.

-

Methodology:

-

Tissue Preparation: Slices of rat corpus striatum and substantia nigra were prepared.

-

Radiolabeling: The tissue slices were incubated with a radiolabeled form of dopamine (e.g., [3H]-dopamine) to allow for its uptake into dopaminergic neurons.

-

Superfusion: The slices were then placed in a superfusion apparatus and continuously washed with a physiological buffer.

-

Drug Application: Fencamfamine, d-amphetamine, or nomifensine was added to the superfusion buffer at various concentrations.

-

Measurement of Dopamine Release: The amount of radioactivity in the collected superfusate was measured over time to quantify the rate of dopamine release.

-

Measurement of Dopamine Uptake: In separate experiments, the ability of the drugs to inhibit the initial uptake of radiolabeled dopamine into synaptosomal preparations was assessed.

-

-

Key Findings: These experiments demonstrated that Fencamfamine's primary effect was the inhibition of dopamine uptake, with a much weaker dopamine-releasing effect compared to d-amphetamine.[3]

Clinical Development and Therapeutic Use

Fencamfamine was introduced clinically for the management of conditions associated with fatigue and diminished concentration.

Indications and Dosing

Fencamfamine was primarily indicated for the treatment of:

The prescribed oral dosage typically ranged from 10 to 60 mg.[4][5]

Clinical Efficacy and Safety Profile

Clinical experience with Fencamfamine suggested a favorable safety profile, particularly concerning cardiovascular effects, when compared to more potent stimulants.[2] Extended use was associated with side effects such as dry mouth.[2] However, due to its potential for dependence and abuse, it was eventually withdrawn as an appetite suppressant in several countries and is now a controlled substance in many jurisdictions, including being a Schedule IV substance in the United States.[1][4]

Pharmacokinetics in Humans

Human pharmacokinetic studies have shown that Fencamfamine is well-absorbed after oral administration.[1] It is a lipophilic compound that readily crosses the blood-brain barrier.[1] The drug undergoes hepatic metabolism, with N-deethylation being a primary metabolic pathway.[1] The elimination half-life is approximately 16 hours.[2]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | Good oral absorption | [1] |

| Metabolism | Hepatic (primarily N-deethylation) | [1] |

| Elimination Half-life | ~16 hours | [2] |

| Peak Urinary Excretion | 2-4 hours post-ingestion | [1] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows in the development and characterization of Fencamfamine.

Fencamfamine's Mechanism of Action at the Dopaminergic Synapse

Caption: Fencamfamine's primary action at the dopaminergic synapse.

Experimental Workflow for In Vitro Dopamine Release Assay

Caption: Workflow for assessing Fencamfamine's effect on dopamine release.

Conclusion

The development of Fencamfamine represents a significant chapter in the history of psychostimulant research. Its unique pharmacological profile, characterized by a primary inhibition of dopamine reuptake and a less pronounced effect on dopamine release, distinguished it from the amphetamines of its time. While its clinical use has been curtailed due to concerns about abuse potential, the historical context of its development provides valuable insights for modern drug discovery efforts aimed at modulating the dopaminergic system for the treatment of fatigue, apathy, and depressive disorders. The foundational preclinical studies, though conducted decades ago, laid a clear framework for understanding its mechanism of action and continue to be relevant for researchers in the field.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Fencamfamin - Wikipedia [en.wikipedia.org]

- 3. Dopamine uptake inhibiting versus dopamine releasing properties of fencamfamine: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fencamfamine [bionity.com]

Fencamine (CAS Number 28947-50-4): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine, a psychostimulant of the amphetamine class, has been a subject of scientific inquiry due to its unique pharmacological profile. This technical guide provides an in-depth overview of the research applications of this compound (CAS Number: 28947-50-4), with a focus on its mechanism of action, pharmacological effects, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of central nervous system stimulants. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's characteristics.

Introduction

This compound is a synthetic psychostimulant drug that is structurally related to amphetamine and fenethylline.[1] It is recognized as a prodrug that metabolizes in the body to amphetamine and/or methamphetamine.[2][3][4][5] Its primary mechanism of action involves the modulation of dopaminergic neurotransmission, positioning it as a tool for investigating the roles of dopamine in various physiological and pathological processes.

Mechanism of Action

This compound primarily acts as an indirect dopamine agonist. Its principal mechanism is the inhibition of the dopamine transporter (DAT), which leads to an increased concentration of dopamine in the synaptic cleft.[6] While it also exhibits dopamine-releasing properties, this action is significantly less potent compared to dextroamphetamine.[6]

Dopamine Transporter (DAT) Inhibition

The primary pharmacological action of this compound is the blockade of the dopamine transporter (DAT). By inhibiting DAT, this compound prevents the reuptake of dopamine from the synapse back into the presynaptic neuron, thereby prolonging the action of dopamine on postsynaptic receptors. This profile is more akin to that of nomifensine, which is considered a pure uptake inhibitor, rather than a releasing agent like d-amphetamine.[6]

Dopamine Release

This compound also induces the release of dopamine from presynaptic terminals, although this effect is considerably weaker than that of d-amphetamine. In vitro studies using rat striatal slices have shown that this compound has roughly 10 times less dopamine-releasing activity than dextroamphetamine.[6]

Pharmacological Effects

The pharmacological effects of this compound are consistent with its role as a central nervous system stimulant and are primarily attributed to its impact on the dopaminergic system.

Locomotor Activity

In animal models, this compound has been shown to dose-dependently increase locomotor activity. Studies in rats have demonstrated that a dose of 1.7 mg/kg significantly enhances locomotion.[1]

Stereotyped Behavior

At higher doses, this compound induces stereotyped behaviors in rats, which are repetitive, unvarying, and seemingly purposeless movements. A dose of 6 mg/kg has been reported to produce intense, focused stereotypies.[1] The induction of stereotypy is a characteristic effect of dopamine agonists.

Anorectic Effects

This compound has been observed to reduce food intake in rats.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

| Parameter | Species | Value | Reference |

| Dopamine Release Potency (vs. d-amphetamine) | Rat (in vitro striatal slices) | ~10-fold less potent | [6] |

| Behavioral Effect | Species | Dose | Reference |

| Enhanced Locomotor Activity | Rat | 1.7 mg/kg | [1] |

| Intense Stereotyped Behavior | Rat | 6 mg/kg | [1] |

Metabolism and Pharmacokinetics

This compound is known to be metabolized to active compounds, specifically amphetamine and/or methamphetamine.[2][3][4][5] This biotransformation is a key aspect of its overall pharmacological profile. Detailed pharmacokinetic parameters in humans, such as oral bioavailability and half-life, are not well-documented in the available literature. For comparison, amphetamine-type stimulants generally have good oral bioavailability, a large volume of distribution (around 4 L/kg), and an elimination half-life of 6-12 hours.[7]

Experimental Protocols

In Vitro Dopamine Release Assay (Rat Striatal Slices)

This assay measures the ability of a compound to release dopamine from brain tissue.

Objective: To quantify the dopamine-releasing properties of this compound.

Methodology:

-

Tissue Preparation: Slices of rat corpus striatum are prepared.

-

Incubation: The slices are incubated with a radiolabeled dopamine precursor (e.g., ³H-tyrosine) to allow for the synthesis and storage of radiolabeled dopamine.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously washed with a physiological buffer.

-

Drug Application: this compound, at various concentrations, is added to the superfusion buffer.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of released radiolabeled dopamine in each fraction is quantified using liquid scintillation counting.

-

Data Analysis: The dopamine release is expressed as a percentage of the total tissue content of radiolabeled dopamine. A dose-response curve can then be generated to determine the potency (EC50) of this compound.

Dopamine Transporter (DAT) Inhibition Assay

This assay determines the potency of a compound in blocking the dopamine transporter.

Objective: To determine the IC50 value of this compound for DAT inhibition.

Methodology:

-

Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from rat striatal tissue.

-

Incubation: Synaptosomes are incubated with various concentrations of this compound.

-

Addition of Radiolabeled Dopamine: A fixed concentration of radiolabeled dopamine (e.g., ³H-dopamine) is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes from the incubation medium.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: The amount of radiolabeled dopamine taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The percentage inhibition of dopamine uptake at each this compound concentration is calculated relative to a control (no inhibitor). An IC50 value, the concentration of this compound that inhibits 50% of dopamine uptake, is then determined by non-linear regression analysis.

Assessment of Locomotor Activity in Rats

This behavioral assay measures the stimulant effects of a compound on spontaneous movement.

Objective: To evaluate the dose-dependent effects of this compound on locomotor activity.

Methodology:

-

Animal Acclimation: Rats are individually housed and acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams to detect movement).

-

Drug Administration: this compound is administered to different groups of rats at various doses (e.g., intraperitoneally). A control group receives a vehicle injection.

-

Data Recording: Immediately after injection, the rats are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-120 minutes).

-

Data Analysis: The locomotor activity data is analyzed to determine the effect of each dose of this compound compared to the control group. A dose-response curve can be generated to identify the minimum effective dose (MED) and the dose that produces the maximal effect.

Assessment of Stereotyped Behavior in Rats

This protocol is used to quantify the intensity of stereotyped behaviors induced by stimulant drugs.

Objective: To characterize the dose-response relationship for this compound-induced stereotypy.

Methodology:

-

Animal Habituation: Rats are habituated to the observation cages.

-

Drug Administration: Different doses of this compound are administered to separate groups of rats.

-

Observation: At regular intervals after drug administration, the behavior of each rat is observed and scored by a trained observer who is blind to the treatment conditions.

-

Scoring: A rating scale is used to quantify the intensity of stereotyped behaviors. A common scale might range from 0 (asleep or inactive) to 6 (continuous licking or gnawing of the cage).

-

Data Analysis: The stereotypy scores are analyzed to determine the dose-dependent effects of this compound.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound at the Dopaminergic Synapse.

Experimental Workflow for Pharmacological Profiling

Caption: Workflow for the Pharmacological Profiling of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the complexities of the dopaminergic system. Its primary mechanism as a dopamine reuptake inhibitor, coupled with a weaker dopamine-releasing effect, provides a distinct pharmacological profile compared to other amphetamine-class stimulants. This technical guide has summarized the key research applications and findings related to this compound, providing a foundation for further scientific exploration in the fields of neuropharmacology and drug development. The provided data and experimental outlines are intended to aid researchers in designing and interpreting studies aimed at further elucidating the properties and potential applications of this compound.

References

- 1. Amphetamine, cocaine, and fencamfamine: relationship between locomotor and stereotypy response profiles and caudate and accumbens dopamine dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 28947-50-4 | Benchchem [benchchem.com]

- 3. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine uptake inhibiting versus dopamine releasing properties of fencamfamine: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vivo Effects of Fencamine on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine, a psychostimulant of the phenethylamine class, primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its pharmacological profile suggests a significant impact on locomotor activity, a key behavioral endpoint in preclinical psychopharmacology. This technical guide provides a comprehensive overview of the methodologies used to investigate the in vivo effects of this compound on locomotor activity, presents available quantitative data, and elucidates the underlying signaling pathways. The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret studies on this compound and related compounds.

Introduction

This compound is a central nervous system stimulant that has been shown to increase locomotor activity.[1][2] Its mechanism of action is primarily attributed to its ability to block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] While it shares properties with amphetamines, this compound is reported to be approximately ten times less potent in inducing dopamine release.[2] Understanding the in vivo effects of this compound on locomotor activity is crucial for characterizing its psychostimulant properties and abuse potential. This guide details the experimental protocols and known signaling pathways relevant to these investigations.

Data Presentation: In Vivo Locomotor Effects of this compound

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on locomotor activity in rodents. Due to the limited number of publicly available studies on this compound, data from closely related psychostimulants are included for comparative purposes, with appropriate notations.

Table 1: Dose-Response Effects of this compound on Locomotor and Stereotyped Behaviors in Rats

| Dose of this compound (mg/kg, i.p.) | Primary Behavioral Effect | Observation Details |

| 1.7 | Increased Locomotion | Promoted locomotor activation without focused stereotypies.[3][4] |

| 3.0 | Increased Rearing | Pretreatment with phenoxybenzamine resulted in a higher rearing frequency.[5] |

| 6.0 | Decreased Locomotion | Observed lower locomotor activity, likely due to the emergence of stereotyped behaviors.[5] |

| 10.0 | Increased Locomotion, Rearing, and Sniffing | Significant increases in all three exploratory behaviors were noted.[6] |

| 10.0 | Increased Stereotypy (Licking and Gnawing) | Pretreatment with phenoxybenzamine led to higher frequencies of licking and gnawing.[5] |

Table 2: Comparative Effects of this compound and Other Psychostimulants on Horizontal Locomotion in Rats

| Compound | Dose (mg/kg, i.p.) | Mean Horizontal Locomotion Counts (per session) |

| Amphetamine | 0.5 | ~1500[3] |

| This compound | 1.7 | ~2500 [3][4] |

| Cocaine | 10.0 | ~3000[3] |

| Amphetamine | 2.5 | Induces intense stereotypy[3] |

| This compound | 6.0 | Induces intense stereotypy [3][4] |

| Cocaine | 40.0 | Induces intense stereotypy[3] |

Note: The locomotor counts are approximate values derived from graphical representations in the cited literature and are intended for comparative illustration.

Experimental Protocols

The open-field test is the standard method for assessing spontaneous locomotor activity and exploratory behavior in rodents.

Open-Field Test Protocol

Objective: To quantify the effects of this compound on spontaneous horizontal and vertical locomotor activity, as well as anxiety-like behaviors.

Apparatus:

-

A square arena (typically 40 x 40 cm to 50 x 50 cm) with high walls (30-40 cm) to prevent escape. The floor is often divided into a grid of equal squares.

-

An automated activity monitoring system with infrared beams or a video camera mounted above the arena, connected to tracking software.

Animal Model:

-

Male rats (e.g., Wistar or Sprague-Dawley strains) or mice are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

A period of acclimatization to the housing facility is necessary before any experimental procedures.

Procedure:

-

Acclimation: Transport the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[7]

-

Habituation (Optional but Recommended): Place each animal in the open-field arena for a set period (e.g., 30 minutes) on one or more days prior to the drug administration day to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (intraperitoneal injection is common).

-

Testing: Immediately after administration, place the animal in the center of the open-field arena.

-

Data Collection: Record the animal's activity for a predetermined duration (e.g., 60-120 minutes). The automated system will track various parameters.

-

Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Data Parameters to be Measured:

-

Horizontal Activity:

-

Total distance traveled

-

Number of line crossings

-

-

Vertical Activity (Rearing):

-

Number of vertical beam breaks or rearing events

-

-

Exploratory/Anxiety-related Behaviors:

-

Time spent in the center versus the periphery of the arena

-

Latency to enter the center zone

-

-

Stereotyped Behaviors:

-

Counts of repetitive movements such as sniffing, gnawing, or head weaving, which can be scored manually or with specialized software.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Signaling Pathways

The locomotor-stimulating effects of psychostimulants like this compound are primarily mediated by the mesolimbic dopamine pathway , which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc).[1][8] Chronic exposure to psychostimulants can lead to neuroadaptations involving intracellular signaling cascades such as the ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) pathways, which are implicated in behavioral sensitization.[9][10]

Conclusion

The investigation of this compound's in vivo effects on locomotor activity relies on standardized behavioral paradigms, primarily the open-field test. The available data indicate that this compound produces a dose-dependent increase in locomotor activity, which can transition to stereotyped behaviors at higher doses. Its mechanism as a norepinephrine-dopamine reuptake inhibitor places it within a class of psychostimulants whose actions are heavily dependent on the mesolimbic dopamine system. Further research, particularly utilizing in vivo microdialysis to correlate locomotor changes with real-time neurotransmitter levels in the nucleus accumbens, will provide a more nuanced understanding of this compound's psychostimulant profile. The signaling pathways outlined in this guide, including the ERK and CREB cascades, are critical targets for studies on the long-term neuroadaptations induced by this compound and related compounds. This technical guide serves as a foundational resource for researchers aiming to elucidate the behavioral and neurobiological effects of this compound.

References